5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline is a chemical compound with the molecular formula C9H7F3N2O2. It is a quinazoline derivative, characterized by the presence of a trifluoromethyl group, a hydroxy group, and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminobenzamide with trifluoroacetic anhydride in the presence of a base, followed by cyclization to form the quinazoline ring . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The ketone group can be reduced to form an alcohol.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group yields a diketone, while reduction of the ketone group results in a diol .
Scientific Research Applications
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals
Mechanism of Action
The mechanism of action of 5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
6,7,8,9-Tetrahydro-10H-pyrimido-[5,4-b][1,4]diazepine: Similar structure but lacks the trifluoromethyl group.
2-Aryl-6,6-dimethyl-8-oxo-5,6,7,8-tetrahydro-1,2,4-triazolo[3,2-b]benzothiazole: Contains a triazole ring instead of a quinazoline ring.
Uniqueness
5,6,7,8-Tetrahydro-2-hydroxy-6-oxo-4-(trifluoromethyl)quinazoline is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. This makes it particularly valuable in medicinal chemistry for the development of drug candidates .
Properties
CAS No. |
1233026-77-1 |
---|---|
Molecular Formula |
C9H7F3N2O2 |
Molecular Weight |
232.16 g/mol |
IUPAC Name |
4-(trifluoromethyl)-1,5,7,8-tetrahydroquinazoline-2,6-dione |
InChI |
InChI=1S/C9H7F3N2O2/c10-9(11,12)7-5-3-4(15)1-2-6(5)13-8(16)14-7/h1-3H2,(H,13,14,16) |
InChI Key |
HRFCMHNMHGZQTA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CC1=O)C(=NC(=O)N2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.